molecular formula C21H22FNO4 B11501287 3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid

3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid

Cat. No.: B11501287
M. Wt: 371.4 g/mol
InChI Key: OZSVTRJKXXKNBO-UHFFFAOYSA-N
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Description

3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C21H22FNO4 It is a complex molecule that features a cyclopentyloxy group, a fluorobenzoyl group, and a propanoic acid backbone

Preparation Methods

The synthesis of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid involves multiple steps, typically starting with the preparation of the cyclopentyloxyphenyl and fluorobenzoylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyloxy and fluorobenzoyl groups may play a role in binding to these targets, influencing their activity and leading to specific biological outcomes. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid include:

  • 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorobenzoyl)amino]propanoic acid
  • 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
  • 3-amino-3-(4-hydroxyphenyl)propanoic acid

These compounds share structural similarities but differ in the specific substituents attached to the aromatic rings or the propanoic acid backbone. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22FNO4

Molecular Weight

371.4 g/mol

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C21H22FNO4/c22-16-5-3-4-15(12-16)21(26)23-19(13-20(24)25)14-8-10-18(11-9-14)27-17-6-1-2-7-17/h3-5,8-12,17,19H,1-2,6-7,13H2,(H,23,26)(H,24,25)

InChI Key

OZSVTRJKXXKNBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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